molecular formula C23H17F3N4O3 B6569438 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921828-30-0

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6569438
CAS No.: 921828-30-0
M. Wt: 454.4 g/mol
InChI Key: MGFFLYSBABBRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure combining pyrimidine and pyridone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:

  • Formation of Pyridone Ring: Initial steps involve the synthesis of the pyridone ring through condensation reactions involving specific amines and ketones.

  • Pyrimidine Ring Construction: The next step is the formation of the pyrimidine ring, which often involves cyclization reactions.

  • Final Coupling: The last steps involve the coupling of the benzyl and trifluoromethyl phenyl groups via amide bond formation. This typically requires reagents such as carboxylic acid derivatives and amines under conditions like peptide coupling.

Industrial Production Methods

Industrial production scales up these synthetic routes using optimized conditions to ensure yield and purity. High-pressure reactors and continuous flow techniques might be employed to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: It can be oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can modify its aromatic structures.

  • Substitution: Halogenation and nitration reactions can be performed at specific positions on the benzyl or trifluoromethyl phenyl rings.

Common Reagents and Conditions

Reagents like KMnO4 for oxidation, H2/Pd for reduction, and electrophilic halogenation agents for substitution reactions are commonly used.

Major Products

The major products formed from these reactions depend on the conditions but typically involve derivatives with modified aromatic rings or additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Biology and Medicine

In the field of medicine, it exhibits potential as a therapeutic agent due to its unique structure. Researchers are investigating its role in inhibiting specific enzymes or receptors.

Industry

Industrially, it may be used in the development of new materials due to its robust chemical properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it might inhibit enzyme activity by binding to the active site, preventing substrate access. This interaction can affect specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Benzyl-2-oxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks one oxygen in its structure.

  • 2-{3-Benzyl-4-oxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Different position for the oxygen atom.

  • 2-{3-Benzyl-2,4-dioxo-1H,2H,3H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: Slightly modified structure affecting its reactivity.

Uniqueness

There you have it—a detailed exploration of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide, its preparation methods, chemical reactions, applications, mechanism, and how it stands out among similar compounds. Enthralled, or need more info?

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-29-18-10-5-11-27-20(18)21(32)30(22(29)33)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFLYSBABBRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.